Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-
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Overview
Description
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its fused ring structure, which includes a naphthalene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- can be achieved through various methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical synthesis, utilizing advanced photoreactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
Scientific Research Applications
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for developing novel anticancer agents and inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity . The compound’s unique structure allows for the exploration of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation . This inhibition is achieved through the binding of the compound to specific sites on the NF-κB protein, preventing its activation and subsequent translocation to the nucleus.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Dibenzo[b,d]furan derivatives: Known for their significant biological activities, including anticancer and antimicrobial properties.
Naphtho[2,3-b]furan-4,9-dione: This compound is synthesized via palladium-catalyzed reactions and has potential biological relevance.
Uniqueness
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit NF-κB activity and its potential as a scaffold for developing novel therapeutic agents highlight its significance in scientific research and drug development.
Properties
CAS No. |
151799-19-8 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2,2,4-trimethyl-3H-benzo[g][1]benzofuran-5-ol |
InChI |
InChI=1S/C15H16O2/c1-9-12-8-15(2,3)17-14(12)11-7-5-4-6-10(11)13(9)16/h4-7,16H,8H2,1-3H3 |
InChI Key |
XJBJQGZQJNMGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1CC(O3)(C)C)O |
Origin of Product |
United States |
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